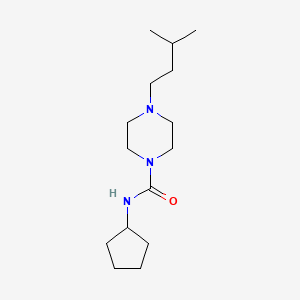![molecular formula C15H22N2O3S B4839198 N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Overview
Description
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other therapeutic applications.
Mechanism of Action
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. Specifically, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide for lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. However, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
Future research on N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide could focus on several areas. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. Another area of interest is the identification of biomarkers that can predict response to N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide treatment in cancer patients. Finally, further research is needed to fully understand the mechanisms underlying the non-cancer therapeutic effects of N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, such as its effects on inflammation and cognitive function.
Conclusion
In conclusion, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide is a promising compound with potential applications in cancer treatment and other therapeutic areas. Its specificity for HDAC enzymes allows for targeted modulation of gene expression, but its off-target effects and poor solubility can complicate data interpretation. Future research on N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide could lead to the development of more potent and selective HDAC inhibitors and a better understanding of its non-cancer therapeutic effects.
Scientific Research Applications
N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including leukemia, prostate cancer, and breast cancer. In addition, N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-methyl-N-[4-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-5-4-10-17(11-12)15(18)13-6-8-14(9-7-13)16(2)21(3,19)20/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAYKOPKPJUJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)

![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)